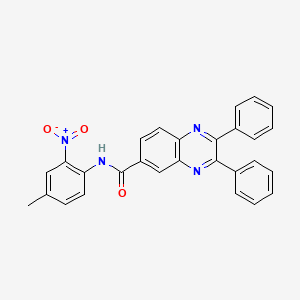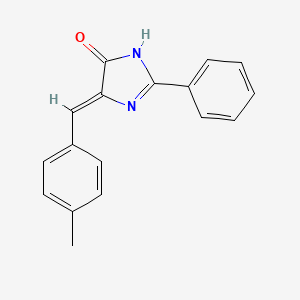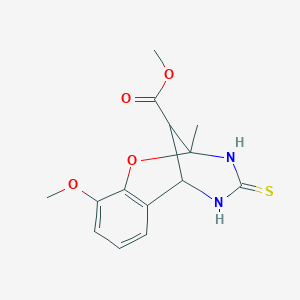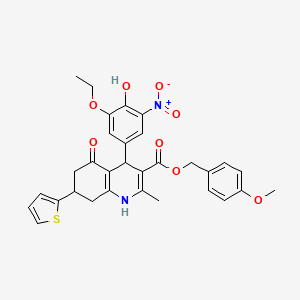![molecular formula C16H14N4O5S B11089846 4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}methyl)benzoic acid](/img/structure/B11089846.png)
4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID is a complex organic compound that features a benzoic acid moiety linked to a sulfonyl group, which is further connected to a tetraazole ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID typically involves multiple steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a cycloaddition reaction involving an azide and a nitrile compound under acidic conditions.
Sulfonylation: The tetraazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Benzoic Acid: The sulfonylated tetraazole is coupled with a benzoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 4-({[1-(4-HYDROXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID.
Reduction: Formation of 4-({[1-(4-AMINOPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced polymers and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-({[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl and tetraazole groups are key to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-({[1-(4-HYDROXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID
- 4-({[1-(4-AMINOPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID
- 4-({[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID
Uniqueness
The uniqueness of 4-({[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFONYL}METHYL)BENZOIC ACID lies in its specific structural features, such as the methoxy group on the phenyl ring and the sulfonyl-tetraazole linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14N4O5S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-[[1-(4-methoxyphenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid |
InChI |
InChI=1S/C16H14N4O5S/c1-25-14-8-6-13(7-9-14)20-16(17-18-19-20)26(23,24)10-11-2-4-12(5-3-11)15(21)22/h2-9H,10H2,1H3,(H,21,22) |
InChI Key |
HVJZVJUGHTZBRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11089768.png)

![Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-](/img/structure/B11089781.png)
![9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11089789.png)
![3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11089791.png)


![5-(3,4-diethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11089804.png)

![3-[(1-Methylpiperidin-4-yl)amino]propanoic acid](/img/structure/B11089822.png)
![N-[2-(2,4-dichlorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide](/img/structure/B11089826.png)
![4-chloro-N-[3-(4-fluorophenyl)-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B11089834.png)


